1-(3-Methylpyridin-2-yl)ethanol; 95%

Overview

Description

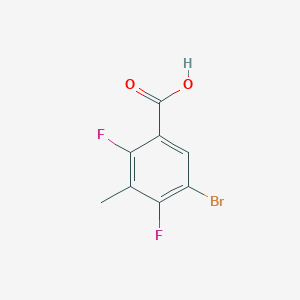

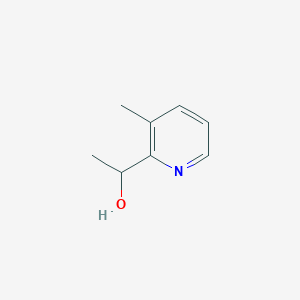

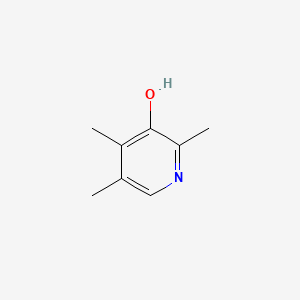

1-(3-Methylpyridin-2-yl)ethanol, also known as 3-Methyl-2-pyridineethanol, is a colorless liquid with a molecular formula of C8H11NO . It has a molecular weight of 137.18 .

Molecular Structure Analysis

The molecular structure of 1-(3-Methylpyridin-2-yl)ethanol consists of a pyridine ring attached to an ethanol group . The exact structural details or conformation are not provided in the retrieved sources.Physical And Chemical Properties Analysis

1-(3-Methylpyridin-2-yl)ethanol has a predicted boiling point of 237.2±25.0 °C and a predicted density of 1.055±0.06 g/cm3 . Its pKa value is predicted to be 13.58±0.20 .Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of 1-(3-Methylpyridin-2-yl)ethanol:

Synthesis of Anti-Tubercular Agents

This compound has been used in the design and synthesis of novel benzamide derivatives with anti-tubercular activity against Mycobacterium tuberculosis H37Ra. These derivatives are important for developing new treatments for tuberculosis (TB), which remains a significant global health challenge .

Anti-Fibrosis Activity

Researchers have synthesized novel pyrimidine derivatives that include the pyridin-2-yl moiety for studying their anti-fibrosis activity. These studies are crucial for understanding and treating fibrotic diseases .

Future Directions

While specific future directions for 1-(3-Methylpyridin-2-yl)ethanol are not mentioned in the retrieved sources, research into related compounds suggests potential areas of interest. For instance, pyrazoline derivatives have been investigated for their anti-fibrotic activities . Similarly, N-(3-Methylpyridin-2-yl)amide derivatives of flurbiprofen and ibuprofen have shown promise in pain relief . These areas could potentially be explored with 1-(3-Methylpyridin-2-yl)ethanol as well.

properties

IUPAC Name |

1-(3-methylpyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-3-5-9-8(6)7(2)10/h3-5,7,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJACGZRBVGLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6321679.png)

![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321701.png)

![3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321721.png)

![4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321751.png)